3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one
Description
The compound 3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one is a structurally complex molecule featuring a quinazolin-4(3H)-one core linked to an 8-azabicyclo[3.2.1]octane moiety substituted with a 1,2,4-triazole group. The quinazolinone scaffold is well-documented for its pharmacological relevance, including anticonvulsant, anticancer, and antimicrobial activities. The stereochemistry (1R,5S) further influences its three-dimensional interactions with biological targets.
Properties
IUPAC Name |
3-[2-oxo-2-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c26-18(9-23-12-21-17-4-2-1-3-16(17)19(23)27)25-13-5-6-14(25)8-15(7-13)24-11-20-10-22-24/h1-4,10-15H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIAQTMQPHHART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C=NC4=CC=CC=C4C3=O)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves multiple steps, beginning with the construction of the quinazolinone core. This often starts from commercially available precursors like anthranilic acid derivatives, which undergo cyclization reactions.
The azabicyclo octane system is introduced through specific nitrile oxide cycloaddition or ring-closing reactions. Subsequent functionalization introduces the triazole ring through conditions like click chemistry, involving azides and alkynes under copper(I) catalysis.
Industrial Production Methods
Scaling up this synthesis for industrial purposes would require optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow chemistry techniques to better control reaction times and temperatures, enhancing scalability and safety.
Chemical Reactions Analysis
Types of Reactions
This compound is prone to:
Oxidation and Reduction Reactions: : It can undergo mild oxidation to form sulfoxides or reduction to form sulfides, particularly at sulfur-containing moieties if present.
Substitution Reactions: : Its aromatic systems are suitable for electrophilic aromatic substitution, allowing further functionalization.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Catalysts like palladium on carbon can facilitate hydrogenation reactions.
Major Products Formed
Products vary based on the reaction, but typical examples include quinazolinone derivatives with varied substituents, potentially leading to different biological activity profiles.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds with similar structural frameworks can inhibit the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme involved in the degradation of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory effects. The inhibition of NAAA can enhance the levels of PEA, providing therapeutic benefits in inflammatory diseases such as rheumatoid arthritis and osteoarthritis .
Anticancer Activity
The quinazolinone derivatives have been explored for their anticancer properties due to their ability to interact with various molecular targets involved in cancer progression. The presence of the triazole ring may enhance the compound's ability to modulate signaling pathways critical for tumor growth and metastasis .
Table 1: Summary of Biological Activities
Case Study: Inhibition of NAAA
A study demonstrated that structurally similar compounds effectively inhibited NAAA at low nanomolar concentrations (IC50 = 0.042 μM). This suggests that modifications to the triazole or quinazolinone moieties could yield even more potent inhibitors .
Case Study: Anticancer Screening
In vitro studies have shown that quinazolinone derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .
Mechanism of Action
The compound's effects are likely mediated through interaction with molecular targets like enzymes or receptors. The triazole ring is known for its ability to bind metal ions, potentially inhibiting metalloproteases. The quinazolinone system might interact with specific protein sites, modulating activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on core structures, substituents, synthetic methodologies, and inferred biological activities.
Compound 4: 3-((1R,2S,3S,4S,5R,6R)-2,3-bis(benzyloxy)-4-hydroxy-5-(hydroxymethyl)-7-azabicyclo[4.1.0]heptan-7-yl)-2-ethylquinazolin-4(3H)-one
- Core Structure : Quinazolin-4(3H)-one fused with a 7-azabicyclo[4.1.0]heptane ring.
- Substituents: Benzyloxy and hydroxymethyl groups on the bicyclic amine; ethyl group on the quinazolinone.
- Synthesis: Multi-step process involving cyclohexenol intermediates and azabicyclo ring formation via literature methods.
- The smaller bicyclo ring (7-membered vs. 8-membered in the target compound) could reduce steric hindrance, favoring interactions with compact binding pockets.
3-alkyl-2-(((4-(2-oxopropyl)-1H-1,2,3-triazol-1-yl)alkyl)thio)-2,3-dihydroquinazolin-4(1H)-one Derivatives
- Core Structure : 2,3-dihydroquinazolin-4(1H)-one conjugated with a 1,2,3-triazole via a thioether linker.
- Substituents : Alkyl chains and 2-oxopropyl groups on the triazole ring.
- Synthesis: Efficient four-step route using a novel Cu@Py-Oxa@SPION catalyst for copper-catalyzed alkyne-azide cycloaddition (CuAAC), achieving yields of 77–86%.
- Biological Activity: Demonstrated antimicrobial and anticancer properties due to synergistic effects of the triazole (DNA intercalation) and quinazolinone (enzyme inhibition) moieties.
- Advantages : The magnetic catalyst enables recyclability (>7 cycles), reducing costs and environmental impact.
3-(6-azabicyclo[3.1.0]hex-6-yl)-2-methylquinazolin-4(3H)-one
- Core Structure : Quinazolin-4(3H)-one fused with a 6-azabicyclo[3.1.0]hexane ring.
- Substituents: Methyl group on the quinazolinone.
- Synthesis : Optimized route via LookChem’s computational analysis, prioritizing high yield and feasibility.
- The methyl group could enhance metabolic stability compared to bulkier substituents.
Structural and Functional Analysis
Key Research Findings
- Bicyclic Ring Impact : Larger bicyclo systems (e.g., 8-azabicyclo[3.2.1]octane) may offer broader binding versatility than smaller rings (6- or 7-membered), but with trade-offs in synthetic complexity.
- Triazole Position : 1,2,4-triazole (target compound) vs. 1,2,3-triazole ( derivatives) influences electronic properties and target selectivity, with 1,2,4-triazoles often associated with antifungal activity.
Biological Activity
The compound 3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one is a synthetic derivative that combines a quinazolinone scaffold with a triazole and an azabicyclo structure. This unique combination suggests potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 325.37 g/mol. The structure comprises several functional groups that are known to influence biological activity, including the triazole ring which is often associated with antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₅O₂ |
| Molecular Weight | 325.37 g/mol |
| CAS Number | Not available |
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the triazole moiety is significant as it often enhances binding affinity to targets due to its ability to form hydrogen bonds and π-stacking interactions.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of triazole-based compounds on cancer cell lines. For instance, a library of triazole derivatives was synthesized and evaluated for their growth inhibition against various cancer cell lines. The results indicated that modifications in the azabicyclo structure significantly impacted the compounds' potency against cancer cells .
Antimicrobial Activity
Triazoles are well-known for their antimicrobial properties. The incorporation of the azabicyclo framework may enhance these effects by increasing the lipophilicity and membrane permeability of the compound, allowing it to penetrate bacterial cell walls more effectively.
Study 1: Synthesis and Biological Evaluation
A study conducted on related triazole compounds demonstrated their ability to inhibit specific cancer cell lines through apoptosis induction. The synthesized compounds showed IC50 values in the low micromolar range, indicating significant potential for further development .
Study 2: Structure-Activity Relationship (SAR)
An investigation into the SAR of similar azabicyclo compounds revealed that modifications to the triazole ring can lead to enhanced biological activity. The study emphasized that substituents on the quinazolinone core also play a crucial role in determining the overall efficacy of these compounds against target cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
